Methylnaltrexone bromide
Overview
Description
Methylnaltrexone Bromide, also known as MNTX, is a medication that acts as a peripherally acting μ-opioid receptor antagonist . It is used to treat constipation caused by opioids in adults with long-lasting pain that is not caused by cancer, or in patients with long-lasting pain caused by a previous cancer or its treatment who do not need weekly increases in opioid dosage . It is a peripheral mu-opioid receptor antagonist that cannot cross the blood-brain barrier, thus it reverses many opioid side-effects without interfering with pain relief .
Physical And Chemical Properties Analysis
Methylnaltrexone Bromide has a molecular formula of C21H26NO4 and a molecular weight of 436.34 . It is a quaternary derivative of naltrexone, which increases its polarity and decreases its lipid solubility compared to traditional opioid agonists used for pain treatment .
Scientific Research Applications
Pharmacokinetics and Clinical Utilization Methylnaltrexone bromide is primarily recognized for its efficacy in treating opioid-induced constipation (OIC) without affecting the central analgesic effects of opioids. This peripherally acting mu-opioid receptor antagonist exhibits high bioavailability when administered subcutaneously, showing minimal metabolism and a terminal half-life of approximately 8-9 hours. Its pharmacokinetics suggest limited potential for drug-drug interactions, underpinning its clinical utility for OIC in patients with advanced illness (Rotshteyn, Boyd, & Yuan, 2011).
Efficacy in Opioid-induced Constipation Methylnaltrexone has shown significant efficacy in the treatment of OIC, with its pharmacodynamic properties being well documented across various studies. It is available in both subcutaneous injection and oral dosage forms, addressing a critical need in palliative care for patients experiencing OIC due to opioid analgesics. Despite its benefits, the literature suggests further investigation is required to ascertain its long-term effectiveness and safety across diverse patient populations (Mozaffari, Nikfar, & Abdollahi, 2018).
Treatment of Opioid-induced Constipation in Advanced Illness Methylnaltrexone bromide represents a significant advancement in managing OIC, particularly in palliative care settings. Clinical trials and reviews have highlighted its effectiveness in inducing laxation without compromising opioid analgesia, marking it as an essential therapeutic option for patients with advanced illness and OIC unresponsive to conventional laxatives (Clemens & Klaschik, 2010).
Peripheral Opioid Receptor Antagonism Research into opioid antagonists, including methylnaltrexone, has illuminated their potential beyond merely reversing life-threatening opioid toxicity. These compounds, particularly methylnaltrexone, offer a promising approach for managing opioid-related constipation. Their ability to selectively antagonize peripheral opioid receptors without affecting central opioid-mediated analgesia presents an intriguing avenue for improving the quality of life for patients undergoing opioid therapy (Choi & Billings, 2002).
Safety And Hazards
Methylnaltrexone Bromide is contraindicated in patients with known or suspected mechanical gastrointestinal obstruction and patients at increased risk of recurrent obstruction, due to the potential for gastrointestinal perforation . It is also noted that Methylnaltrexone Bromide is toxic if swallowed, harmful in contact with skin or if inhaled, and may cause allergy or asthma symptoms or breathing difficulties if inhaled .
Future Directions
Methylnaltrexone Bromide is currently approved for the treatment of opioid-induced constipation in patients with advanced illness receiving palliative care when the response to laxatives is insufficient . There is an ongoing Phase 2 investigator-initiated study of Methylnaltrexone Bromide in patients with resectable head and neck squamous cell carcinoma .
properties
IUPAC Name |
(4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-3-methyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-one;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4.BrH/c1-22(11-12-2-3-12)9-8-20-17-13-4-5-14(23)18(17)26-19(20)15(24)6-7-21(20,25)16(22)10-13;/h4-5,12,16,19,25H,2-3,6-11H2,1H3;1H/t16-,19+,20+,21-,22?;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFGIYSGOEZJNBE-KNLJMPJLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O)CC6CC6.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1(CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O)CC6CC6.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30868236 | |
Record name | Naltrexone methobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30868236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methylnaltrexone bromide | |
CAS RN |
73232-52-7 | |
Record name | Methylnaltrexone bromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73232-52-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Naltrexone methobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30868236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Morphinanium, 17-(cyclopropylmethyl)-4,5-epoxy-3,14-dihydroxy-17-methyl-6-oxo-, bromide, (5α) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.861 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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